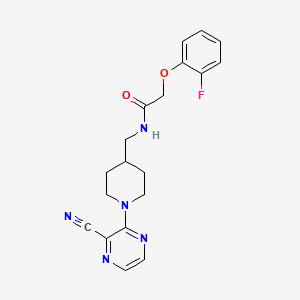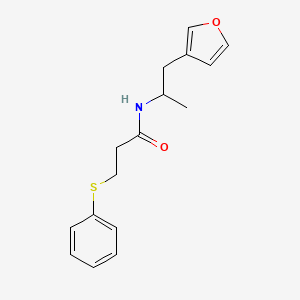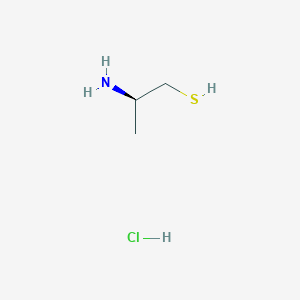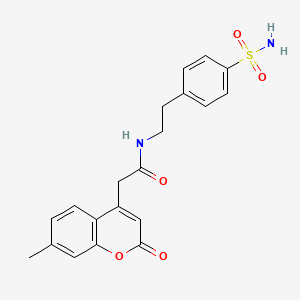![molecular formula C13H7F3O2 B2742414 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione CAS No. 315240-83-6](/img/structure/B2742414.png)
2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C13H7F3O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a cyclohexa-2,5-diene-1,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 3-trifluoromethylphenol with suitable reagents to introduce the cyclohexa-2,5-diene-1,4-dione moiety. One common method involves the use of oxidative conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
化学反应分析
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group and the diene moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
科学研究应用
2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways within cells. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence cellular processes such as apoptosis and proliferation . Specific molecular targets and pathways involved in its action are still under investigation.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione include:
- 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione .
Uniqueness
What sets this compound apart from similar compounds is its specific trifluoromethyl substitution, which imparts unique chemical and physical properties.
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-13(15,16)9-3-1-2-8(6-9)11-7-10(17)4-5-12(11)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHURNFCYYXSVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)

![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)


methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2742343.png)
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2742344.png)
![3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2742345.png)
![2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2742346.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)

